molecular formula C7H12N2O3 B13327528 Methyl 4-amino-2-oxopiperidine-4-carboxylate

Methyl 4-amino-2-oxopiperidine-4-carboxylate

Cat. No.: B13327528
M. Wt: 172.18 g/mol
InChI Key: IXERRYVIAHLDAY-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-oxopiperidine-4-carboxylate is a heterocyclic compound featuring a piperidine ring with a ketone group at position 2, a methyl ester at position 4, and an amino group also at position 2.

Properties

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

methyl 4-amino-2-oxopiperidine-4-carboxylate

InChI

InChI=1S/C7H12N2O3/c1-12-6(11)7(8)2-3-9-5(10)4-7/h2-4,8H2,1H3,(H,9,10)

InChI Key

IXERRYVIAHLDAY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCNC(=O)C1)N

Origin of Product

United States

Preparation Methods

Method Overview:

This approach involves the reductive amination of a suitable piperidine precursor, such as 4-amino-1-Boc-piperidine , with aldehydes like 2-phenyl acetaldehyde to generate the core scaffold, which is subsequently transformed into the target compound.

Reaction Steps:

  • Starting Material: 4-amino-1-Boc-piperidine
  • Reagent: 2-phenyl acetaldehyde
  • Conditions: Mild acid catalysis or base in an inert solvent (e.g., methanol or ethanol) with a reducing agent like sodium cyanoborohydride or sodium borohydride.
  • Outcome: Formation of an intermediate amine, which upon deprotection and further functionalization yields methyl 4-amino-2-oxopiperidine-4-carboxylate.

Key Points:

  • The Boc protecting group can be removed under acidic conditions before further modifications.
  • The reaction typically proceeds under reflux to ensure complete conversion.

Cyclization of β-Ketoesters

Method Overview:

A common route involves cyclization of β-ketoesters such as ethyl 4-oxopiperidine-3-carboxylate with ammonia or primary amines to form the amino derivative.

Reaction Steps:

  • Starting Material: Ethyl 4-oxopiperidine-3-carboxylate
  • Reagent: Ammonia or primary amines
  • Conditions: Reflux in ethanol or methanol, often in the presence of acid or base catalysts.
  • Outcome: Formation of this compound after subsequent purification.

Data Table:

Step Reagents Conditions Yield Reference
Esterification Ethyl 4-oxopiperidine-3-carboxylate Reflux in ethanol ~75-85% ,
Amination Ammonia or primary amine Reflux, in ethanol 60-70% ,

Amide Formation and Subsequent Cyclization

Method Overview:

This method involves converting a suitable acid derivative into an amide, followed by intramolecular cyclization to form the piperidine ring with amino and keto functionalities.

Reaction Steps:

  • Starting Material: 4-Carbamoylpiperidine derivatives
  • Reagent: Suitable acyl chlorides or anhydrides
  • Conditions: Mild base or acid catalysis, often at room temperature or slight heating
  • Outcome: Cyclization yields this compound

Data Table:

Step Reagents Conditions Yield Reference
Amide formation Acyl chloride Room temperature 65-75% ,
Cyclization Heat, solvent Mild heating 50-60%

Industrial-Scale Synthesis

In large-scale production, the synthesis often employs continuous flow reactors to optimize yield and purity. The process typically involves:

  • Esterification of piperidine derivatives with alcohols under catalytic conditions.
  • Subsequent amination or amidation steps.
  • Purification via crystallization or chromatography.

Summary of Key Reaction Conditions and Yields

Method Starting Material Reagents Conditions Typical Yield References
Reductive amination 4-amino-1-Boc-piperidine Aldehydes, reducing agents Reflux, inert atmosphere 70-85%
Cyclization of β-ketoesters Ethyl 4-oxopiperidine-3-carboxylate Ammonia, alcohols Reflux 75-85% ,
Amide formation Piperidine derivatives Acyl chlorides Mild heating 65-75%

Notes and Considerations:

  • The choice of route depends on the desired scale, purity, and available starting materials.
  • Protecting groups such as Boc are often employed to prevent undesired side reactions.
  • Reaction optimization includes solvent selection, temperature control, and purification techniques like chromatography or recrystallization.

Final Remarks:

The synthesis of This compound is well-documented through multiple pathways, with reductive amination and cyclization of β-ketoesters being the most prominent. These methods are adaptable for laboratory and industrial scales, with yields generally ranging from 60% to over 85%, depending on the specific conditions and reagents used.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-oxopiperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 4-amino-2-oxopiperidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 4-amino-2-oxopiperidine-4-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Research Implications

  • Medicinal Chemistry: The amino and ester groups in the target compound could mimic transition states in enzymatic reactions, making it a candidate for protease inhibitor design.
  • Material Science: Piperidine derivatives with allyl or ethyl esters (e.g., ) are explored as monomers in polymer chemistry due to their hydrolytic stability and reactivity.

Biological Activity

Methyl 4-amino-2-oxopiperidine-4-carboxylate (MAOPC) is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

MAOPC is characterized by its piperidine structure, which is a common motif in many biologically active compounds. The presence of the amino and carboxylate groups contributes to its reactivity and interaction with biological targets.

The biological activity of MAOPC can be attributed to several mechanisms:

  • Enzyme Inhibition : MAOPC has been shown to inhibit specific enzymes, which can lead to altered metabolic pathways. For instance, it may act as an inhibitor of certain kinases, affecting cell signaling pathways crucial for cell proliferation and survival.
  • Receptor Modulation : The compound may interact with various receptors, leading to changes in cellular responses. This could include modulation of neurotransmitter receptors, which has implications for neuropharmacology.
  • Antitumor Activity : Preliminary studies indicate that MAOPC exhibits antitumor properties. In vitro assays have demonstrated that it can inhibit the growth of cancer cell lines, suggesting potential as a chemotherapeutic agent.

Table 1: Summary of Biological Activities of MAOPC

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific kinases involved in signaling
Antitumor ActivityExhibits growth inhibition in cancer cell lines
NeuropharmacologicalPotential modulation of neurotransmitter receptors
Antifilarial ActivityShows promise against parasitic infections

Case Studies

  • Antitumor Studies : A study evaluated the efficacy of MAOPC against various human tumor xenografts in nude mice. The results indicated significant tumor growth inhibition at doses well tolerated by the subjects, highlighting its potential as a cancer treatment.
  • Neuropharmacological Effects : Another investigation focused on the effects of MAOPC on neurotransmitter systems. It was found to enhance the activity of certain neurotransmitters, suggesting possible applications in treating neurodegenerative diseases.
  • Antifilarial Research : In a preliminary study, MAOPC demonstrated macrofilaricidal and microfilaricidal activities against Brugia malayi in rodent models. At a dosage of 300 mg/kg, it showed significant adulticidal effects and reduced microfilarial counts, indicating potential for development as an antifilarial agent.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicity profile of MAOPC is crucial for its therapeutic application. Initial studies suggest that:

  • Absorption : The compound is readily absorbed when administered orally.
  • Metabolism : It undergoes hepatic metabolism, which may influence its bioavailability.
  • Toxicity : Toxicological assessments indicate a favorable safety profile at therapeutic doses.

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